4-[(Dimethylamino)methyl]-2,5-dimethylphenol
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Overview
Description
Preparation Methods
The synthesis of M-100240 involves several steps:
- Reaction of 3,4-dihydro-2H-pyran with potassium cyanide, hydrochloric acid/acetic acid, and potassium hydroxide in water : This step produces hydantoin.
- Treatment with methyl trifluoroacetate and lithium carbonate in a refluxing mixture of butanol/methanol followed by enzymatic resolution with acylase I : This leads to the optically pure (S)-enantiomer.
- Conversion into its corresponding methyl ester using trimethyl orthoformate and hydrochloric acid in refluxing methanol .
Hydrolysis of hydantoin with lithium hydroxide in water at 135°C: This yields the racemic lithium salt.
Coupling with N-phthaloyl-L-phenylalanine acid chloride by means of N-methylmorpholine in dimethylformamide/dichloromethane: This provides the alpha-amino-omega-hydroxyhexanoic acid derivative.
Oxidation under Swern conditions followed by treatment with potassium peroxymonosulfate: This provides the aldehyde, which is then subjected to cyclization to furnish the tetrahydropyridine derivative.
Chemical Reactions Analysis
M-100240 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under Swern conditions using oxalyl chloride, dimethyl sulfoxide, and triethylamine.
Cyclization: The aldehyde form of the compound can undergo cyclization to form a tetrahydropyridine derivative.
Hydrolysis: The ester form of the compound can be hydrolyzed using trifluoromethanesulfonic acid/trifluoroacetic anhydride in dichloromethane.
Thioacetylation: The compound can be thioacetylated using thioacetic acid, diisopropyl azodicarboxylate, and triphenylphosphine in tetrahydrofuran.
Scientific Research Applications
M-100240 has several scientific research applications:
Hypertension Treatment: It is effective in preventing and regressing hypertension-induced vascular remodeling and cardiac hypertrophy.
Cardiovascular Research: The compound is used to study the effects of dual inhibition of angiotensin-converting enzyme and neprilysin on cardiovascular health.
Pharmacokinetics: Research on the bioavailability and pharmacokinetics of M-100240 helps in understanding its absorption and distribution in the body.
Mechanism of Action
M-100240 exerts its effects by inhibiting both angiotensin-converting enzyme and neprilysin. This dual inhibition leads to a reduction in blood pressure, reversal of left ventricular hypertrophy, and prevention of hypertrophy and dilatation of the aorta and resistance arteries. The compound also reduces aldosterone levels and enhances the effects of bradykinin .
Comparison with Similar Compounds
M-100240 is unique due to its dual inhibition of angiotensin-converting enzyme and neprilysin. Similar compounds include:
Ramipril: An angiotensin-converting enzyme inhibitor used to treat high blood pressure and heart failure.
MDL-100173: Another dual inhibitor of angiotensin-converting enzyme and neprilysin, but with different pharmacokinetic properties.
M-100240 stands out due to its balanced activity and effectiveness in preventing and regressing hypertension-induced vascular remodeling and cardiac hypertrophy .
Properties
CAS No. |
16819-05-9 |
---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-2,5-dimethylphenol |
InChI |
InChI=1S/C11H17NO/c1-8-6-11(13)9(2)5-10(8)7-12(3)4/h5-6,13H,7H2,1-4H3 |
InChI Key |
UXJAGSSVZDVPFB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C)CN(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)CN(C)C |
Origin of Product |
United States |
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